Product packaging for OH-Demethylspheroidene(Cat. No.:)

OH-Demethylspheroidene

Cat. No.: B1255268
M. Wt: 572.9 g/mol
InChI Key: QWBRVLJPJJNHCQ-SDTALWBMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

OH-Demethylspheroidene is a key intermediate carotenoid in the biosynthetic pathway of purple non-sulfur bacteria, such as Rhodobacter species . It is formed from neurosporene through the sequential activity of a hydratase (CrtC) and a desaturase (CrtD) . In the subsequent step, this compound is converted to spheroidene by the methylation of its hydroxy group, a reaction catalyzed by the methyltransferase CrtF . Studying this compound and its pathway provides valuable insights into bacterial photosynthesis, carotenoid enzymology, and the photoprotective mechanisms that prevent oxidative damage in photosynthetic complexes . As a defined pathway intermediate, this compound is an essential standard for research involving the genetic manipulation of carotenoid biosynthesis, heterologous expression of pathway genes, and in vitro enzyme characterization studies . This product is labeled for Research Use Only (RUO) and is not intended for human, therapeutic, or diagnostic use . RUO products are specifically designed for laboratory research applications and are exempt from the regulatory controls applicable to diagnostic or clinical devices .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C40H60O2 B1255268 OH-Demethylspheroidene

Properties

Molecular Formula

C40H60O2

Molecular Weight

572.9 g/mol

IUPAC Name

(4E,6E,8E,10E,12E,14E,16E,18E,20E,22E,26E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-4,6,8,10,12,14,16,18,20,22,26-undecaene-2,31-diol

InChI

InChI=1S/C40H60O2/c1-33(21-13-23-35(3)25-15-27-37(5)29-17-31-39(7,8)41)19-11-12-20-34(2)22-14-24-36(4)26-16-28-38(6)30-18-32-40(9,10)42/h11-15,17,19-25,27-29,41-42H,16,18,26,30-32H2,1-10H3/b12-11+,21-13+,22-14+,25-15+,29-17+,33-19+,34-20+,35-23+,36-24+,37-27+,38-28+

InChI Key

QWBRVLJPJJNHCQ-SDTALWBMSA-N

Isomeric SMILES

C/C(=C\CC/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/C=C/CC(C)(C)O)/C)/C)/CCCC(C)(C)O

Canonical SMILES

CC(=CCCC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)C=CCC(C)(C)O)C)C)CCCC(C)(C)O

Origin of Product

United States

Elucidation of Biosynthetic Pathways Involving Demethylspheroidene

The Spheroidene (B75920) Biosynthesis Pathway

The synthesis of spheroidene is a multi-step enzymatic process that originates from common isoprenoid precursors. nih.govfrontiersin.org This metabolic cascade involves a series of desaturation, hydration, and methylation reactions to build the final carotenoid structure. nih.govasm.org

Demethylspheroidene (B1257786) is a pivotal intermediate in the biosynthetic route leading to spheroidene. researchgate.netrsc.org Its formation occurs after the initial synthesis and modification of the precursor neurosporene (B1235373). nih.govmdpi.com The pathway was elucidated through the characterization of mutants and the biochemical analysis of the enzymes involved. For instance, bacterial mutants with a non-functional crtF gene, which codes for the final methylation enzyme, are observed to accumulate demethylspheroidene. ebi.ac.uk

Initially, two alternative sequences for the final steps to spheroidene were proposed. asm.org One route suggested the methylation of 1-hydroxyneurosporene to methoxyneurosporene, followed by a desaturation step to form spheroidene. The other proposed that 1-hydroxyneurosporene is first desaturated to create demethylspheroidene, which is then methylated to yield spheroidene. asm.org Studies involving the purification and characterization of the enzyme hydroxyneurosporene desaturase (CrtD) provided clarity. This enzyme was shown to act on 1-hydroxyneurosporene rather than methoxyneurosporene, confirming that demethylspheroidene is the direct precursor to spheroidene in the primary pathway. asm.org

The metabolic cascade leading to and extending from demethylspheroidene involves several key carotenoid molecules. The process is initiated from the C40 carotenoid precursor, phytoene (B131915). asm.orgmdpi.com

Precursors: The synthesis begins with phytoene, which undergoes a series of three desaturation steps catalyzed by the enzyme phytoene desaturase (CrtI) to produce neurosporene. asm.orgmdpi.com The subsequent reaction is the hydration of neurosporene at the C-1,2 position, a reaction catalyzed by the enzyme neurosporene hydratase (CrtC), which results in the formation of 1-hydroxyneurosporene. nih.govmdpi.com This molecule is then acted upon by hydroxyneurosporene 3,4-desaturase (CrtD), which introduces a double bond at the C-3,4 position to yield the key intermediate, demethylspheroidene. nih.govasm.orgmdpi.com

Downstream Products: The final step in the synthesis of spheroidene is the methylation of the 1-hydroxy group of demethylspheroidene. This reaction is catalyzed by the enzyme Demethylspheroidene O-methyltransferase (CrtF), producing spheroidene. nih.govuniprot.orgwikipedia.org Under aerobic conditions, the pathway can be extended further. Spheroidene can be converted to spheroidenone (B77047) by the action of spheroidene monooxygenase (CrtA). nih.govresearchgate.netmdpi.com In mutants that cannot perform the final methylation step (lacking CrtF), the accumulated demethylspheroidene can be converted to demethylspheroidenone when grown in the presence of oxygen. researchgate.netebi.ac.uk

Table 1: Key Molecules in the Spheroidene Biosynthetic Pathway
MoleculeRole in PathwayKey Enzyme(s) Involved
PhytoeneInitial PrecursorCrtI (Phytoene desaturase)
NeurosporeneIntermediateCrtI, CrtC (Neurosporene hydratase)
1-HydroxyneurosporeneIntermediateCrtC, CrtD (Hydroxyneurosporene desaturase)
DemethylspheroideneKey Intermediate / Precursor to SpheroideneCrtD, CrtF (Demethylspheroidene O-methyltransferase)
SpheroidenePrimary End Product (anaerobic)CrtF, CrtA (Spheroidene monooxygenase)
SpheroidenoneDownstream Product (aerobic)CrtA
DemethylspheroidenoneDownstream Product (in crtF mutants, aerobic)CrtA

Intermediary Role of Demethylspheroidene in the Spheroidene Biosynthetic Route

Branching Pathways and Related Carotenoid Metabolism Affecting Demethylspheroidene

The demethylspheroidene pathway does not operate in isolation. It is part of a larger metabolic network with branching points and crosstalk with other carotenoid biosynthesis pathways.

Formation of Hydroxylated Demethylspheroidene Derivatives

Demethylspheroidene itself can be a substrate for further modification, leading to the formation of hydroxylated derivatives. One such derivative is 1'-hydroxy-demethylspheroidene. The formation of these hydroxylated compounds introduces further diversity into the carotenoid profile of the organism. The enzymes responsible for these hydroxylation reactions, often belonging to the CrtC family of hydratases, can exhibit broad substrate specificity, enabling them to act on various intermediates in the pathway. nih.gov The presence of these hydroxylated derivatives indicates branching in the later stages of the spheroidene pathway.

Connections and Cross-Talk with Spirilloxanthin (B1238478) Biosynthesis and Other Acyclic Carotenoid Pathways

In some purple non-sulfur bacteria, such as Rubrivivax gelatinosus, both the spheroidene and spirilloxanthin biosynthesis pathways operate concurrently. nih.gov This co-existence necessitates a "metabolic grid" where enzymes may act on substrates from both pathways. The phytoene desaturase (CrtI) in Rvi. gelatinosus is capable of producing both neurosporene (the precursor for the spheroidene pathway) and lycopene (B16060) (the precursor for the spirilloxanthin pathway). nih.gov

Occurrence and Biological Distribution of Demethylspheroidene in Microbial Systems

Identification and Characterization in Photosynthetic Bacteria

OH-demethylspheroidene is primarily associated with purple non-sulfur bacteria, where it is an integral part of the spheroidene (B75920) biosynthetic pathway.

Purple Non-sulfur Bacteria as Primary Proliferators

Several species of purple non-sulfur bacteria are known to produce this compound. These include:

Rhodovulum sulfidophilum : This marine bacterium synthesizes carotenoids, including demethylspheroidene (B1257786), via the spheroidene pathway. nih.govresearchgate.net In this pathway, the yellow-colored demethylspheroidene is converted to spheroidene. nih.gov

Rhodopseudomonas capsulata : In this bacterium, the enzyme demethylspheroidene O-methyltransferase is involved in the biosynthesis of spheroidene. expasy.orgwikipedia.orgqmul.ac.uk Studies on mutants of R. capsulata have been instrumental in understanding the genetic basis of carotenoid biosynthesis. nih.govresearchgate.net

Rhodobacter sphaeroides : This species is another well-studied purple non-sulfur bacterium that produces carotenoids through the spheroidene pathway. ebi.ac.ukmdpi.com Research has focused on enhancing the production of valuable compounds like carotenoids in this organism through genetic engineering. wur.nl

Rhodobaca bogoriensis : This alkaliphilic purple nonsulfur bacterium is notable for its accumulation of unusual carotenoids, including significant amounts of demethylspheroidene and demethylspheroidenone, in its phototrophic cultures. ebi.ac.ukresearchgate.net In these cultures, demethylated carotenoids predominate, while spheroidene is present in only small quantities. researchgate.net

Demethylspheroidene Accumulation as a Distinct Phenotype in Microbial Mutants

The study of microbial mutants has provided significant insights into the function and regulation of this compound.

Mutants of Rhodovulum sulfidophilum with a deleted crtA gene, which encodes for spheroidene monooxygenase, exhibit an unusual accumulation of demethylspheroidene. ebi.ac.uknih.gov In these mutants, the ratio of demethylspheroidene to spheroidene increases when exposed to light, suggesting the importance of demethylspheroidene for photosynthesis in this bacterium. ebi.ac.uknih.gov

In Rhodopseudomonas capsulata, mutants with a lesion in the crtF gene accumulate demethylspheroidene as their primary carotenoid during anaerobic growth. nih.govresearchgate.net When grown in the presence of oxygen, these mutants accumulate demethylspheroidenone. nih.govresearchgate.net This discovery identified a new genetic region, crtF, necessary for the O-methylation of carotenoids. nih.govresearchgate.net

Detection in Other Microbial Lineages

While most prominently found in purple non-sulfur bacteria, components of the spheroidene pathway and related compounds have been identified in other microbial lineages.

Flavobacterium sp. P99-3 : A gene with high homology to crtA from purple bacteria was identified in this marine bacterium. nih.gov This gene, designated crtA-OH, was found to encode a novel carotenoid 2-hydroxylase. nih.gov When this gene was expressed in Escherichia coli engineered to produce demethylspheroidene, it resulted in the formation of 2-hydroxy derivatives, demonstrating its function. nih.gov

Environmental and Genetic Factors Influencing Demethylspheroidene Production and Profiles in Microorganisms

The production and accumulation of this compound are not static but are influenced by a variety of environmental and genetic factors.

Environmental Factors:

Light: In crtA-deleted mutants of Rhodovulum sulfidophilum, exposure to light leads to an increased ratio of demethylspheroidene to spheroidene. ebi.ac.uknih.gov

Oxygen: The presence or absence of oxygen can significantly alter the carotenoid profile. In crtF mutants of Rhodopseudomonas capsulata, anaerobic growth leads to the accumulation of demethylspheroidene, while aerobic conditions result in the accumulation of demethylspheroidenone. nih.govresearchgate.net Similarly, in Rhodobaca bogoriensis, phototrophic cultures produce a mix of demethylspheroidene and demethylspheroidenone, but aerobic cultures produce spheroidenone (B77047) as the sole carotenoid. researchgate.net

Genetic Factors:

Gene Deletions and Mutations: As demonstrated in Rhodovulum sulfidophilum and Rhodopseudomonas capsulata, the deletion or mutation of specific genes in the carotenoid biosynthesis pathway, such as crtA and crtF, directly leads to the accumulation of demethylspheroidene. nih.govresearchgate.netnih.gov

Gene Expression Regulation: The expression of carotenoid biosynthesis genes is tightly regulated in response to environmental cues like light and oxygen. mdpi.com This regulation ensures that the appropriate carotenoids are produced for functions such as photosynthesis and protection against oxidative stress.

Genetic Background: The inherent genetic makeup of a bacterial strain determines its capacity to produce certain carotenoids. nih.gov For example, the specific enzymatic activities of CrtA and CrtF in Rhodobaca bogoriensis are thought to be responsible for its unusual carotenoid composition compared to Rhodobacter species. researchgate.net

Data Tables

Table 1: Occurrence of this compound and Related Compounds in Various Bacteria

Bacterial SpeciesKey FindingsReferences
Rhodovulum sulfidophilumProduces demethylspheroidene in the spheroidene pathway; crtA mutants accumulate demethylspheroidene. nih.govnih.gov
Rhodopseudomonas capsulatacrtF mutants accumulate demethylspheroidene under anaerobic conditions. nih.govresearchgate.net
Rhodobacter sphaeroidesUtilizes the spheroidene pathway for carotenoid biosynthesis. ebi.ac.ukmdpi.com
Rhodobaca bogoriensisAccumulates high levels of demethylspheroidene and demethylspheroidenone in phototrophic cultures. ebi.ac.ukresearchgate.net
Flavobacterium sp. P99-3Contains a crtA-related gene that can hydroxylate demethylspheroidene. nih.gov

Table 2: Genes Involved in Demethylspheroidene Metabolism

GeneFunctionOrganism(s)Effect of Mutation/DeletionReferences
crtASpheroidene monooxygenase (converts spheroidene to spheroidenone)Rhodovulum sulfidophilumAccumulation of demethylspheroidene ebi.ac.uknih.gov
crtFDemethylspheroidene O-methyltransferase (converts demethylspheroidene to spheroidene)Rhodopseudomonas capsulataAccumulation of demethylspheroidene nih.govresearchgate.net
crtA-OHCarotenoid 2-hydroxylaseFlavobacterium sp. P99-3Hydroxylation of demethylspheroidene nih.gov

Advanced Analytical Methodologies for Demethylspheroidene Research

Chromatographic Separation Techniques for Carotenoid Fractionation and Quantification (e.g., High-Performance Liquid Chromatography)

High-Performance Liquid Chromatography (HPLC) stands as the cornerstone for the analysis of carotenoids, including OH-demethylspheroidene, due to its high precision and ability to effectively separate individual carotenoid species. mdpi.comnih.gov Reversed-phase HPLC is the most commonly employed method for the separation, quantification, and structural characterization of naturally occurring carotenoids. foodandnutritionjournal.org

A typical HPLC system for carotenoid analysis consists of a pump, an injector, a column, a detector, and a data acquisition system. nih.gov The choice of the stationary phase (column) and the mobile phase is critical for achieving optimal separation. Octadecylsilane (ODS or C18) is a widely used stationary phase due to its high retentivity for carotenoids. foodandnutritionjournal.orgjfda-online.com The mobile phase often consists of a mixture of organic solvents like methanol, acetonitrile, methylene (B1212753) chloride, and methyl tert-butyl ether, sometimes with modifiers like triethylamine (B128534) or ammonium (B1175870) acetate (B1210297) to improve peak shape and resolution. mdpi.comfoodandnutritionjournal.orgjfda-online.com

For the quantification of carotenoids, a calibration curve is constructed by plotting the peak area obtained from the HPLC chromatogram against known concentrations of a standard. jfda-online.com In the absence of a commercial standard for this compound, quantification can be performed using a standard of a structurally similar carotenoid and applying a correction factor based on their respective extinction coefficients.

Table 1: Example HPLC Parameters for Carotenoid Analysis

Parameter Condition Reference
Column Reversed-phase C18, 5 µm particle size jfda-online.com
Mobile Phase Methanol/Methylene chloride (95:5, v/v) jfda-online.com
Flow Rate 0.8 mL/min jfda-online.com
Detection UV-Vis at 476 nm jfda-online.com

| Injection Volume | 20 µL | jfda-online.com |

Spectroscopic Identification and Structural Elucidation in Research Contexts (e.g., Visible Absorption Spectroscopy, Mass Spectrometry)

Spectroscopic techniques are indispensable for the identification and structural elucidation of carotenoids like this compound. nih.gov

Visible Absorption Spectroscopy: Carotenoids exhibit characteristic absorption spectra in the visible region (400-550 nm) due to their conjugated polyene chain. mdpi.com The wavelength of maximum absorption (λmax) and the spectral fine structure provide valuable information about the chromophore of the carotenoid. For instance, the number and arrangement of conjugated double bonds influence the λmax.

Mass Spectrometry (MS): Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of a molecule, which aids in its identification. intertek.com When coupled with HPLC (HPLC-MS), it allows for the precise identification of individual carotenoids in a complex mixture. mdpi.com Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion and analyzing the resulting daughter ions. intertek.com This technique is crucial for confirming the identity of known carotenoids and for elucidating the structure of novel ones. intertek.com

The carotenoids in Rhodovulum sulfidophilum were identified using a combination of visible and mass spectroscopy, chromatography, and chemical analyses. ebi.ac.uk Similarly, the carotenoid composition of purified LH1-RC complexes from Rba. sphaeroides was determined, with spheroidene (B75920) being the major component. pnas.org

Chemical Derivatization Strategies for Enhanced Analysis of Demethylspheroidene (B1257786) and Its Derivatives

Chemical derivatization can be employed to enhance the analytical properties of carotenoids for techniques like HPLC and gas chromatography (GC). mdpi.com While not always necessary for HPLC analysis of native carotenoids, derivatization can improve volatility for GC analysis or alter chromatographic behavior for better separation of isomers. mdpi.comresearchgate.net

For example, silylation is a common derivatization technique used to increase the volatility of hydroxylated carotenoids for GC-MS analysis. nih.gov In some instances, derivatization of carotenoids with chiral reagents has been used to separate stereoisomers on non-chiral HPLC columns. researchgate.net However, a significant drawback of derivatization is the potential for incomplete reactions and sample loss. researchgate.net Therefore, direct analysis methods are often preferred when possible. researchgate.net

In the context of this compound, derivatization could potentially be used to:

Confirm the presence of the hydroxyl group.

Improve its detection by introducing a fluorescent tag.

Separate it from other closely related carotenoids.

Application of Molecular Biology Techniques for Biosynthetic Pathway Analysis

Molecular biology techniques have revolutionized the study of carotenoid biosynthesis, enabling the identification and functional characterization of the genes and enzymes involved in pathways like that of this compound. asm.orgfrontiersin.org

Gene Cloning and Heterologous Expression Studies

A key approach in understanding a biosynthetic pathway is to clone the genes responsible for the enzymes and express them in a non-carotenogenic host, such as Escherichia coli. asm.orgresearchgate.net This allows for the functional characterization of individual enzymes and the reconstitution of parts of or the entire biosynthetic pathway. asm.org By expressing different combinations of carotenoid biosynthesis genes from various organisms, researchers can produce a diverse range of carotenoids and study the functions of the corresponding enzymes. asm.org

For example, studies have successfully expressed carotenoid biosynthesis genes from organisms like Brevibacterium linens, Corynebacterium glutamicum, and Rhodobacter sphaeroides in E. coli to analyze the functionality of the encoded enzymes. asm.org This approach has also been used to produce novel or rare C30-carotenoids by combining isolated genes in E. coli. researchgate.net

Site-Directed Mutagenesis and Complementation Assays for Enzyme Function

Site-directed mutagenesis is a powerful technique used to alter specific amino acids in a protein to investigate their role in enzyme function, such as substrate specificity or catalytic activity. plantae.orgnih.gov By creating specific mutations in a carotenoid biosynthesis enzyme and then expressing the mutant protein, researchers can determine the function of individual amino acid residues. plantae.orgnih.gov

Complementation assays are often used in conjunction with mutagenesis. nih.govwikipedia.org In this type of assay, a mutant organism that is deficient in a particular enzyme and therefore cannot produce a specific carotenoid is "rescued" by introducing a functional copy of the gene. nih.gov This confirms the function of the gene. Furthermore, by introducing a mutated version of the gene, researchers can assess the impact of the mutation on the enzyme's ability to function in the pathway. nih.gov Protein-fragment complementation assays (PCAs) are also utilized to study protein-protein interactions within the biosynthetic pathway. wikipedia.org

These molecular techniques have been instrumental in elucidating the biosynthetic pathways of various carotenoids and provide a framework for investigating the synthesis of this compound. asm.orgfrontiersin.orgnih.gov

Table 2: Mentioned Compound Names

Compound Name
This compound
Spheroidene
Demethylspheroidene
Neurosporene (B1235373)
Lycopene (B16060)
Phytoene (B131915)
β-carotene
Zeaxanthin
Astaxanthin (B1665798)
Canthaxanthin
Lutein
γ-carotene
Torularhodin
Torulene
Retinol
β-apo-13-carotene
β-apo-15-carotenal
β-apo-14´-carotenal
β-apo-12´-carotenal
β-apo-10´-carotenal
5,6-epoxy-β-carotene
β-apo-8´-carotenal
5,6-epoxy-β-apo-8´-carotenal
β-carotene-2,2´-dione
5,8-epoxy-β-carotene
5,6,5´,6´-diepoxy-β-carotene
β-ionone
5,6-epoxy-β-ionone
2,6-cyclolycopene-1,5-diol
(3R,3R)-zeaxanthin
(3R,3S; meso)-zeaxanthin
(3S,3S)-zeaxanthin
(3R,3R,6R)-lutein
3-epilutein
Spirilloxanthin (B1238478)
1-hydroxyneurosporene
Spheroidenone (B77047)
Demethylspheroidenone
OH-spheroidene
OH-spheroidenone
Bacteriochlorophyll a
Ubiquinone-10
Phytofluene
Prolycopene
all-trans lycopene
δ-carotene
ε-carotene
Lactucaxanthin
α-carotene
β-cryptoxanthin
3,4,3′,4′-tetradehydrolycopene
Geranylgeranyl diphosphate (B83284)
4,4′-diapophytoene
4,4′-diaponeurosporene
Hydroxydiaponeurosporene
2-hydroxyethidium

Ecological and Physiological Research Perspectives of Demethylspheroidene

Functional Role of Demethylspheroidene (B1257786) in Photosynthetic Apparatus Assembly and Activity

Demethylspheroidene is a crucial intermediate in the spheroidene (B75920) biosynthetic pathway, which is prevalent in many anoxygenic phototrophic purple bacteria, such as Rhodobacter sphaeroides. mdpi.comresearchgate.net Carotenoids, including demethylspheroidene and its derivatives, play indispensable roles in the assembly and function of the photosynthetic apparatus. nih.govnih.gov

Research has shown that colored carotenoids are essential for the stable assembly of the light-harvesting 2 (LH2) complex. nih.gov In the absence of these pigments, the LH2 polypeptides are synthesized but are rapidly degraded and fail to integrate stably into the membrane. nih.gov Demethylspheroidene, as a precursor to spheroidene, contributes to the pool of colored carotenoids necessary for this structural integrity. The conversion of demethylspheroidene to spheroidene is catalyzed by the enzyme demethylspheroidene O-methyltransferase, encoded by the crtF gene. researchgate.netuniprot.org

Furthermore, carotenoids within the photosynthetic apparatus, derived from intermediates like demethylspheroidene, participate in light-harvesting by absorbing solar energy and transferring it to bacteriochlorophyll. nih.govnih.gov The specific composition of carotenoids can influence the efficiency of this energy transfer. nih.gov For instance, studies on chimeric photosynthetic complexes have demonstrated that the protein environment affects the absorption properties of the incorporated carotenoids, highlighting the intricate relationship between the pigment and the protein scaffold. pnas.orgpnas.org

Contribution to Microbial Pigmentation and Photoprotective Mechanisms

Beyond pigmentation, a primary function of carotenoids is photoprotection. nih.govnih.gov They protect the photosynthetic apparatus from photodamage caused by the formation of reactive oxygen species, such as singlet oxygen, which can be generated in the presence of light and oxygen. nih.govnih.gov The effectiveness of photoprotection is dependent on the specific carotenoid structure. For example, under aerobic conditions, spheroidene is converted to spheroidenone (B77047), which is a more effective quencher of singlet oxygen due to its extended conjugated double-bond system. mdpi.comnih.gov Demethylspheroidene serves as the precursor to spheroidene and, subsequently, spheroidenone, thus playing an indirect but vital role in this critical protective mechanism. researchgate.net

Interplay with Microbial Cellular Metabolism and Energy Transduction

The biosynthesis of demethylspheroidene is intricately linked to the central carbon metabolism of the microbial cell. The pathway begins with precursors from the general isoprenoid pathway, which also provides building blocks for other essential molecules. nih.gov The synthesis of carotenoids, including demethylspheroidene, is an energy-intensive process requiring ATP and reducing equivalents generated through cellular respiration or photosynthesis. nih.govresearchgate.net

Demethylspheroidene as a Potential Biomarker in Environmental Microbial Ecosystems

The presence and relative abundance of specific carotenoids, including intermediates like demethylspheroidene, can serve as valuable biomarkers for identifying and characterizing microbial populations in various environments. nih.govdntb.gov.ua The unique carotenoid profiles of different phototrophic bacteria can provide insights into the microbial community composition and the prevailing environmental conditions.

Research on Environmental Monitoring Applications via Carotenoid Pathway Analysis

Analysis of the carotenoid biosynthesis pathway, including the detection of intermediates such as demethylspheroidene, can be a powerful tool for environmental monitoring. nih.gov The types of carotenoids produced by a microbial community can reflect the metabolic activities and physiological state of the organisms present. For instance, the accumulation of demethylspheroidene and demethylspheroidenone in certain environments could indicate the presence of specific bacterial species like Rhodobaca bogoriensis or mutants of Rhodobacter species. researchgate.netresearchgate.net

Changes in environmental factors such as light intensity, oxygen levels, and nutrient availability can alter the expression of carotenoid biosynthesis genes and, consequently, the carotenoid composition of the microbial community. frontiersin.org By analyzing the carotenoid profile, including the levels of demethylspheroidene, it may be possible to infer the environmental conditions and monitor changes over time.

Implications for Microbial Community Dynamics and Diversity Studies

The study of carotenoid profiles, including the detection of demethylspheroidene, has significant implications for understanding microbial community dynamics and diversity. nih.govmdpi.com Different microbial species possess distinct carotenoid biosynthetic pathways, leading to a diversity of pigment profiles. nih.gov This chemical diversity can be used to differentiate between microbial populations and to track shifts in community structure in response to environmental changes. nih.govfrontiersin.org

For example, the dominance of demethylspheroidene in a particular habitat could suggest a niche occupied by organisms with a less efficient or mutated crtF gene, which is responsible for the methylation of demethylspheroidene to spheroidene. researchgate.netresearchgate.net This information, combined with other ecological data, can help to build a more comprehensive picture of the microbial ecosystem. The analysis of microbial pigments, therefore, provides a functional dimension to diversity studies, complementing traditional methods that rely solely on genetic markers. nih.gov As microbial communities are complex and dynamic, the use of chemical biomarkers like demethylspheroidene offers a valuable approach to unraveling the intricate interactions and functional roles of microorganisms in their natural habitats. biorxiv.org

Genetic Engineering and Synthetic Biology Approaches Utilizing Demethylspheroidene

Metabolic Engineering Strategies for Enhanced or Directed Biosynthesis of Demethylspheroidene (B1257786)

Metabolic engineering aims to purposefully modify the metabolic pathways of an organism to increase the production of a target compound. nih.gov For demethylspheroidene, this often involves working with organisms like Rhodobacter sphaeroides, a purple bacterium known for its diverse metabolic capabilities and well-characterized genetics, making it a prime candidate for such modifications. wikipedia.orgnih.gov

Strategies for enhancing the biosynthesis of demethylspheroidene and its precursors typically involve:

Overexpression of Rate-Limiting Enzymes: Identifying and increasing the expression of enzymes that act as bottlenecks in the biosynthetic pathway can significantly boost product yield. nih.gov In the spheroidene (B75920) pathway, enzymes like phytoene (B131915) synthase (CrtB) and phytoene desaturase (CrtI) are crucial for supplying the precursor neurosporene (B1235373). mdpi.com

Inactivation of Competing Pathways: Carbon flux can be redirected towards the target compound by deleting or downregulating genes in competing metabolic pathways. nih.gov For instance, in R. sphaeroides, the enzyme demethylspheroidene O-methyltransferase (CrtF) converts demethylspheroidene into spheroidene. wikipedia.orgmdpi.com Deleting or modifying the crtF gene can lead to the specific accumulation of demethylspheroidene.

Research has shown that manipulating genes within the carotenoid biosynthesis cluster of R. sphaeroides can alter the final products. Analysis of transcript levels in this bacterium has revealed downregulation of several key carotenoid biosynthesis genes, including crtE (Geranylgeranyl diphosphate (B83284) synthase), crtD (Hydroxyneurosporene desaturase), and crtC (Acyclic carotenoid 1,2-hydratase), under certain conditions, indicating complex regulatory control that can be targeted for engineering. mdpi.com

Table 1: Key Genes in the Demethylspheroidene Biosynthesis Pathway Targeted for Metabolic Engineering

GeneEnzyme NameFunction in PathwayEngineering Strategy
crtCAcyclic carotenoid 1,2-hydrataseConverts neurosporene to 1-hydroxyneurosporene mdpi.comOverexpression to increase precursor supply
crtDHydroxyneurosporene desaturaseConverts 1-hydroxyneurosporene to demethylspheroidene mdpi.comasm.orgOverexpression to increase product formation
crtFDemethylspheroidene O-methyltransferaseConverts demethylspheroidene to spheroidene wikipedia.orgmdpi.comInactivation/deletion to promote demethylspheroidene accumulation
crtASpheroidene monooxygenaseConverts spheroidene to spheroidenone (B77047) ebi.ac.ukInactivation/deletion to prevent downstream conversion

Diversification of Carotenoid Structures through Targeted Pathway Manipulation of Demethylspheroidene Intermediates

The carotenoid biosynthetic pathway is highly branched, offering numerous opportunities for diversification by manipulating key enzymes. nih.gov The intermediates of the demethylspheroidene pathway serve as excellent scaffolds for generating structural variety.

A key branch point occurs at demethylspheroidene itself. This molecule is the substrate for the O-methyltransferase CrtF, which methylates the 1-hydroxy group to form spheroidene. mdpi.comnih.gov By controlling the expression and activity of CrtF, the final product can be shifted between demethylspheroidene and spheroidene.

Further diversification can be achieved by:

Enzyme Specificity: The enzymes CrtC (hydratase) and CrtD (desaturase) from different bacterial species can exhibit varied substrate specificities. For example, replacing the native CrtC or CrtD in a host with a counterpart from another organism can open up new pathway branches and lead to the synthesis of novel or rare carotenoids. nih.gov

Blocking Downstream Reactions: In some bacteria, spheroidene is further converted to spheroidenone by the enzyme spheroidene monooxygenase (CrtA). ebi.ac.uk Deleting the crtA gene in organisms like Rhodovulum sulfidophilum prevents this conversion and leads to the accumulation of both spheroidene and demethylspheroidene. ebi.ac.uk This strategy highlights how manipulating downstream steps can impact the accumulation of intermediates like demethylspheroidene.

Accumulation of Unusual Carotenoids: In the alkaliphilic purple nonsulfur bacterium Rhodobaca bogoriensis, demethylspheroidene and its oxidized form, demethylspheroidenone, are the predominant carotenoids in phototrophic cultures, with only small amounts of spheroidene present. researchgate.net This unusual composition is attributed to the specific activities of its CrtF and CrtA enzymes, demonstrating natural diversification of the spheroidene pathway. ebi.ac.ukresearchgate.net

Table 2: Examples of Carotenoid Diversification by Manipulating the Demethylspheroidene Pathway

OrganismGenetic ModificationResulting CarotenoidsReference
Rhodovulum sulfidophilumcrtA gene deletionAccumulation of demethylspheroidene and spheroidene ebi.ac.uk
Rhodobacter capsulatuscrtF gene identificationIdentification of demethylspheroidene as the precursor to spheroidene wikipedia.org
Rhodobaca bogoriensisNatural enzyme activityPredominant accumulation of demethylspheroidene and demethylspheroidenone researchgate.net

Development of Whole-Cell Biosensors Leveraging Demethylspheroidene Metabolism

Whole-cell biosensors are engineered microorganisms that can detect and report the presence of specific chemical compounds. researchgate.net The color of carotenoids makes their biosynthetic pathways excellent reporter systems for visible, output-based sensors.

A whole-cell biosensor was developed using the marine bacterium Rhodovulum sulfidophilum, which naturally produces carotenoids via the spheroidene pathway. ebi.ac.uk In this pathway, the yellow-colored demethylspheroidene is converted to the red-colored spheroidenone in a series of steps. ebi.ac.uk The final step, the conversion of spheroidene to spheroidenone, is catalyzed by the CrtA enzyme. ebi.ac.uk

To create the biosensor, researchers engineered the bacterium by:

Deleting the native crtA gene: This prevented the formation of the red spheroidenone, causing the cells to accumulate the yellow precursor, demethylspheroidene. ebi.ac.uk

Reintroducing the crtA gene under the control of a specific promoter: The crtA gene was placed downstream of a promoter that is activated by the target analyte, in this case, dimethyl sulfoxide (B87167) (DMS). ebi.ac.uk

When the target substance (DMS) is present, the promoter is activated, the crtA gene is expressed, and the cell's metabolic pathway is completed. This results in the conversion of the accumulated yellow carotenoids to red spheroidenone, causing a visible color change from yellow to red. This engineered strain could detect concentrations as low as 3 μM of DMS without the need for additional reagents, demonstrating a practical application of manipulating the demethylspheroidene metabolic pathway. ebi.ac.uk

Reconstitution of Related Carotenoid Biosynthesis Pathways in Heterologous Hosts (e.g., Escherichia coli)

Escherichia coli is a non-carotenogenic bacterium that has become a workhorse for synthetic biology and metabolic engineering due to its well-understood genetics and rapid growth. pnnl.govfrontiersin.org By introducing the necessary genes from other organisms, E. coli can be turned into a cellular factory for producing complex molecules like carotenoids. sporegen.com

The biosynthesis pathway leading to demethylspheroidene has been successfully reconstituted in E. coli. This was achieved by transforming E. coli with compatible plasmids containing a combination of carotenogenic genes from different bacterial species, including Erwinia uredovora and Rhodobacter species. ebi.ac.uk

A typical strategy involves:

Establishing a precursor pathway: Introducing genes like crtE, crtB, and crtI from an organism like Erwinia uredovora enables E. coli to produce neurosporene from native farnesyl pyrophosphate (FPP). ebi.ac.uknih.gov

Introducing pathway-specific genes: Adding the genes crtC (hydratase) and crtD (desaturase) from a Rhodobacter species allows for the conversion of neurosporene into demethylspheroidene. asm.orgebi.ac.uk

This approach has successfully led to the production and accumulation of demethylspheroidene and other uncommon hydroxy carotenoids in E. coli transformants. ebi.ac.uk The ability to reconstruct these pathways in a heterologous host like E. coli is highly valuable, as it allows for the optimization of production in a controlled fermentation environment and facilitates the study of individual enzyme functions outside their native organism. ebi.ac.ukpnnl.gov

Evolutionary and Comparative Genomics Studies of Demethylspheroidene Biosynthesis

Phylogenetic Analysis of crtF and Ancillary Carotenoid Biosynthesis Genes

The biosynthesis of spheroidene (B75920) from its precursor, demethylspheroidene (B1257786), is catalyzed by the enzyme demethylspheroidene O-methyltransferase, which is encoded by the crtF gene. wikipedia.org This enzyme facilitates the transfer of a methyl group from S-adenosyl-L-methionine to the hydroxyl group of demethylspheroidene. wikipedia.orgmdpi.com Phylogenetic analyses of the crtF gene and other genes involved in the spheroidene pathway, such as crtA (spheroidene monooxygenase), crtC (neurosporene 1,2-hydratase), and crtD (1-hydroxyneurosporene 3,4-desaturase), have revealed a complex evolutionary history characterized by horizontal gene transfer (HGT). mdpi.comnih.gov

In purple non-sulfur bacteria like Rhodobacter capsulatus and Rhodobacter sphaeroides, the carotenoid biosynthesis genes are often found clustered together within larger photosynthesis gene clusters. mdpi.comannualreviews.org The genomic arrangement of these crt genes, for example in Rba. capsulatus as two main clusters (crtFECD and crtBIA), has facilitated their study. mdpi.com Phylogenetic studies have shown significant discrepancies between the evolutionary relationships inferred from these carotenogenesis genes and those derived from more traditional phylogenetic markers like 16S rRNA. mdpi.com This incongruence strongly suggests that the entire gene cluster for spheroidene biosynthesis, including crtF, has been distributed among different bacterial lineages via HGT. mdpi.com

The crtF gene itself encodes a highly conserved O-methyltransferase. mdpi.com Its functional role has been confirmed through the analysis of crtF mutants in organisms like Rubrivivax gelatinosus, which accumulate demethylspheroidene. lipidbank.jp The enzyme from Rba. capsulatus has been expressed and characterized, confirming its use of S-adenosylmethionine as a cofactor. mdpi.com The broad substrate specificity of enzymes like CrtC, CrtD, and CrtF in some species indicates their adaptability and potential for recruitment into different carotenoid pathways. mdpi.com

Table 1: Key Genes in the Demethylspheroidene and Spheroidene Biosynthetic Pathway

GeneEncoded EnzymeFunction in PathwayOrganism(s) Studied
crtCNeurosporene (B1235373) 1,2-hydrataseConverts neurosporene to 1-hydroxyneurosporeneRhodobacter capsulatus mdpi.com
crtD1-hydroxyneurosporene 3,4-desaturaseConverts 1-hydroxyneurosporene to demethylspheroideneRhodobacter sphaeroides asm.org
crtFDemethylspheroidene O-methyltransferaseMethylates demethylspheroidene to form spheroideneRhodobacter capsulatus, Rubrivivax gelatinosus wikipedia.orgmdpi.com
crtASpheroidene 2-ketolase / monooxygenaseConverts spheroidene to spheroidenone (B77047)Rhodobacter capsulatus, Rhodovulum sulfidophilum mdpi.comebi.ac.uk

Comparative Genomics of Demethylspheroidene-Producing Microorganisms

Comparative genomic analyses of bacteria known to produce demethylspheroidene and spheroidene, such as various species within the Rhodobacter, Rhodovulum, and Rubrivivax genera, have provided a deeper understanding of the genetic toolkit required for this pathway. mdpi.comebi.ac.uk These studies reveal that the core set of genes (crtC, crtD, crtF) is typically conserved among producers. However, the genomic context, including the arrangement and regulation of these genes, can vary.

For instance, in Rhodobacter capsulatus, the crt genes are tightly clustered, which is a common feature in many purple bacteria and is thought to facilitate the co-regulation and horizontal transfer of the entire pathway. mdpi.com In contrast, in the purple sulfur bacterium Thioflavicoccus syntrophicum, which produces okenone, the crtF gene is located in a different genomic region from the other carotenoid biosynthesis genes, suggesting a more complex evolutionary assembly of its pathway. mdpi.com

Comparative studies also highlight the presence of ancillary genes that can influence the final carotenoid profile. For example, the presence or absence of the crtA gene determines whether spheroidene is further converted to spheroidenone. ebi.ac.uk The regulation of these gene clusters is also a key area of divergence. In Rhodobacter species, the expression of carotenoid genes is often regulated by light and oxygen levels, involving regulatory proteins like TspO and RegA. mdpi.com Comparing the promoter regions and regulatory networks in different demethylspheroidene producers can explain their different responses to environmental cues.

Table 2: Genomic Features of Carotenoid Gene Clusters in Select Bacteria

FeatureRhodobacter capsulatusRubrivivax gelatinosusThioflavicoccus syntrophicum
Primary Carotenoid Pathway SpheroideneSpheroidene & Spirilloxanthin (B1238478)Okenone
crtF Gene Presence YesYesYes
Gene Cluster Organization Tightly clustered (crtFECD, crtBIA)Contains genes for both pathwayscrtF is unlinked from other crt gene clusters
Evidence of HGT HighHighInferred from phylogenetic incongruence

Investigation of Horizontal Gene Transfer Events in Carotenoid Gene Clusters

Horizontal gene transfer (HGT) is a major force driving the evolution of metabolic pathways in prokaryotes, and carotenoid biosynthesis is a prime example. mdpi.combiorxiv.org The distribution of the spheroidene pathway, which includes demethylspheroidene as a key intermediate, is not consistent with the vertical inheritance patterns observed in housekeeping genes. mdpi.com This strongly indicates that the genetic information for this pathway has been transferred between distantly related microbial species.

The clustering of carotenoid biosynthesis genes into operon-like structures is a key facilitator of HGT. mdpi.com This allows for the transfer of a complete, functional metabolic pathway in a single event. Evidence for HGT of carotenoid gene clusters has been observed not only among purple bacteria but also across different phyla and even domains. For example, studies have documented the transfer of carotenoid biosynthesis genes from bacteria to fungi and heterotrophic protists. nih.govoup.comnih.gov

In the context of demethylspheroidene biosynthesis, the close linkage of crtC, crtD, and crtF with other photosynthesis-related genes in many purple bacteria suggests that these "photosynthesis gene clusters" have been mobile evolutionary units. mdpi.com The acquisition of such a cluster would provide a significant selective advantage to the recipient organism, particularly in environments with high light and oxidative stress. The analysis of G+C content and codon usage patterns within these gene clusters often reveals them to be atypical compared to the rest of the host genome, providing further evidence of their foreign origin. mdpi.com

Evolutionary Divergence and Conservation of Carotenoid Biosynthesis Pathways Across Microbial Domains

The biosynthesis of carotenoids is an ancient metabolic process, with different pathways having evolved to produce a vast diversity of structures. pnas.orgplos.org The pathway leading to demethylspheroidene is part of the C40 carotenoid family, which originates from the precursor phytoene (B131915). nih.gov Evolutionary analyses suggest that the C30 and C40 carotenoid pathways have a common origin but diverged early in evolutionary history. pnas.org

Within the C40 pathways, there has been significant diversification. The enzymes involved in the initial steps, such as phytoene synthase (crtB) and phytoene desaturase (crtI), are relatively conserved across different bacterial lineages. plos.org However, the subsequent modifying enzymes, which are responsible for the immense structural diversity of carotenoids, show more complex evolutionary patterns.

The enzymes specific to the spheroidene branch, including the hydratase (CrtC), desaturase (CrtD), and methyltransferase (CrtF), represent a specialized evolutionary development within the broader family of acyclic carotenoid pathways. mdpi.comasm.org While the core catalytic functions of these enzymes are conserved among organisms that produce spheroidene, their substrate specificities can vary. For instance, in Rubrivivax gelatinosus, the CrtC, CrtD, and CrtF enzymes can act on intermediates of both the spheroidene and spirilloxanthin pathways, demonstrating a degree of metabolic flexibility. mdpi.com

The evolution of these pathways is not only a story of diverging functions but also of conservation. The fundamental chemical reactions—desaturation, hydration, and methylation—are common biochemical transformations. The evolution of the demethylspheroidene pathway showcases how these conserved enzymatic capabilities have been combined and fine-tuned through processes like gene duplication, neofunctionalization, and horizontal gene transfer to create a specific metabolic output. mdpi.compnas.orgnih.gov This evolutionary trajectory has allowed diverse microorganisms to adapt to various ecological niches by producing carotenoids with specific photoprotective and structural properties.

Future Research Directions and Unexplored Avenues

Systems Biology Approaches to Carotenoid Metabolic Networks Involving Demethylspheroidene (B1257786)

A systems-level understanding of how OH-demethylspheroidene metabolism is integrated within the broader cellular network is a crucial next step. The facultative photosynthetic bacterium Rhodobacter sphaeroides serves as an excellent model organism for such studies due to its metabolic versatility. researchgate.netnih.gov Combining genetic information with high-throughput experimental data and computational modeling can provide a holistic view of the metabolic and energetic networks. researchgate.net

Future research should focus on developing and refining genome-scale metabolic models, such as the iRsp1095 for R. sphaeroides, to accurately predict metabolic fluxes through the spheroidene (B75920) pathway under various growth conditions. nih.gov This would involve:

Flux Balance Analysis (FBA): To predict the flow of metabolites, including the precursors and derivatives of this compound, under different light and oxygen conditions.

Integration of "Omics" Data: Incorporating transcriptomic, proteomic, and metabolomic data into these models will enhance their predictive power and provide a more dynamic picture of metabolic regulation. nih.gov

Investigating Regulatory Networks: Systems biology can help unravel the complex regulatory networks that control the expression of carotenoid biosynthesis genes, such as the influence of transcriptional regulators like TspO and RegA. nih.govmdpi.com

These approaches will not only clarify the regulation of this compound production but also identify potential targets for metabolic engineering to enhance the production of specific carotenoids.

Structural Biology of Enzymes Catalyzing Demethylspheroidene Conversions

The enzymes responsible for the synthesis and modification of this compound are critical to understanding the spheroidene pathway. While the functions of several enzymes are known, detailed structural information is often lacking.

Key enzymes for future structural biology studies include:

Carotenoid 1,2-hydratase (CrtC): This enzyme catalyzes the addition of water to neurosporene (B1235373) to form 1-hydroxyneurosporene, the precursor to this compound. nih.govtandfonline.com Determining its three-dimensional structure would provide insights into the mechanism of water addition to a non-activated carbon-carbon double bond.

1-hydroxyneurosporene 3,4-desaturase (CrtD): This enzyme introduces a double bond to form demethylspheroidene. nih.govebi.ac.uk Structural analysis would reveal how it recognizes its specific substrate and catalyzes the desaturation reaction.

Demethylspheroidene O-methyltransferase (CrtF): This methyltransferase converts this compound to spheroidene using S-adenosyl-L-methionine as a cofactor. nih.govwikipedia.orguniprot.org While some sequence conservation with eukaryotic O-methyltransferases has been noted, a high-resolution structure would elucidate the specific interactions with its carotenoid substrate and the catalytic mechanism. nih.gov

Solving the crystal structures of these enzymes, both individually and in complex with their substrates or inhibitors, will be invaluable for understanding their catalytic mechanisms, substrate specificity, and for guiding protein engineering efforts to create novel carotenoid-modifying enzymes. nih.gov

Application of Advanced Omics Technologies (Proteomics, Metabolomics) in Demethylspheroidene Research

The application of advanced "omics" technologies is set to revolutionize our understanding of this compound and the broader carotenoid metabolic network.

Proteomics: Quantitative proteomics can be used to monitor the expression levels of all carotenoid biosynthesis enzymes, including those involved in the spheroidene pathway, under different environmental conditions. This can help identify rate-limiting steps and regulatory bottlenecks in the production of this compound and its derivatives.

Metabolomics: Untargeted and targeted metabolomic analyses are powerful tools for identifying and quantifying the full spectrum of carotenoids and other related metabolites within an organism. nih.govmdpi.com This can reveal previously unknown intermediates or side products of the spheroidene pathway and provide a comprehensive picture of the metabolic response to genetic or environmental perturbations. mdpi.com For example, metabolomic analysis of Sphingopyxis sp. USTB-05 predicted the production of astaxanthin (B1665798) from β-carotene. mdpi.com

Multi-omics Integration: The true power of these technologies lies in their integration. nih.gov Combining proteomics and metabolomics data can establish direct links between enzyme expression levels and the accumulation of specific metabolites like this compound. This integrated approach has been successfully used to study the response of organisms to environmental stresses like drought and salinity, where carotenoid metabolism plays a crucial role. nih.gov

These high-throughput techniques will provide a wealth of data to populate and validate the systems biology models discussed earlier, leading to a more complete understanding of carotenoid metabolism.

Interdisciplinary Research Integrating Demethylspheroidene Studies with Microbial Ecology and Environmental Science

The study of this compound should not be confined to the laboratory. Interdisciplinary research is needed to understand its role in the natural environment.

Microbial Ecology: Photosynthetic bacteria that produce this compound are important members of various microbial communities. creative-proteomics.com Research should focus on how the production of this and other carotenoids influences the interactions between these bacteria and other organisms in their habitat. For instance, carotenoids can protect against oxidative stress, which could provide a competitive advantage in certain environments. creative-proteomics.comfrontiersin.org

Environmental Science: The unique carotenoid profiles of different bacteria, including the presence or absence of this compound, could serve as biomarkers for specific microbial populations in environmental samples. Furthermore, understanding how environmental factors like light intensity, oxygen levels, and nutrient availability affect the spheroidene pathway can provide insights into the adaptation of these bacteria to changing environmental conditions. researchgate.net The study of paleometabolites, including carotenoid derivatives, can also offer clues about past ecosystems. nih.gov

Biogeochemistry: Carotenoids, upon the death of the producing organisms, contribute to the organic matter in sediments. Investigating the degradation pathways of this compound and other carotenoids in different environments is important for understanding their fate in the biogeochemical cycle.

By bridging the gap between molecular biology and ecology, researchers can gain a more comprehensive appreciation for the significance of this compound in the broader context of microbial life and ecosystem function.

Exploration of Novel Demethylspheroidene Derivatives and Their Potential Biological Roles

The inherent plasticity of carotenoid biosynthetic pathways offers exciting opportunities for generating novel molecules. The core structure of this compound can be seen as a scaffold for creating new derivatives with potentially unique and valuable properties.

Metabolic Engineering and Synthetic Biology: By introducing genes from other carotenoid pathways into organisms that produce this compound, it may be possible to create novel hybrid carotenoids. nih.govmdpi.com For example, expressing ketolase or hydroxylase enzymes could add new functional groups to the this compound backbone. nih.gov The promiscuity of some carotenoid-modifying enzymes, which can act on a range of substrates, is a key enabler for this approach. nih.govnih.gov

Directed Evolution: The enzymes of the spheroidene pathway can be subjected to directed evolution to alter their substrate specificity or catalytic activity. nih.gov This could lead to the production of this compound analogues with altered chain lengths, desaturation patterns, or functional groups.

Screening for Biological Activity: Any novel derivatives of this compound that are generated should be screened for interesting biological activities. This could include enhanced antioxidant properties, novel light-harvesting capabilities, or specific interactions with proteins. The creation of a strain of Rhodobacter sphaeroides with an altered carotenoid profile that showed potent anti-oxidative activity is a promising example. foodandnutritionresearch.net

The exploration of novel demethylspheroidene derivatives not only expands the chemical diversity of carotenoids but also holds the potential for discovering new molecules with applications in biotechnology, medicine, and materials science.

Q & A

Basic Research Questions

Q. What are the primary spectroscopic methods for characterizing OH-Demethylspheroidene, and how do they address structural ambiguities?

  • Methodological Answer : UV-Vis spectroscopy is used to analyze conjugated double bonds in carotenoids like this compound, while NMR (¹H and ¹³C) resolves stereochemical configurations. Mass spectrometry (HPLC-MS) confirms molecular weight and fragmentation patterns. Cross-referencing with databases like SciFinder or Web of Science (using descriptors such as "carotenoid derivatives" or "biosynthetic intermediates") ensures alignment with published spectra .

Q. How can researchers optimize the extraction and purification of this compound from biological sources?

  • Methodological Answer : Use solvent systems (e.g., acetone:methanol mixtures) tailored to carotenoid solubility. Column chromatography (silica gel or C18 reverse-phase) combined with TLC monitoring improves purity. Validate yields via spectrophotometric quantification at λmax (e.g., ~450 nm for carotenoids). Document protocols in line with reproducibility standards, including solvent ratios and temperature controls .

Q. What are the established biosynthetic pathways for this compound, and how do isotopic labeling studies validate them?

  • Methodological Answer : Trace pathways using <sup>13</sup>C-labeled precursors in bacterial models (e.g., Rhodobacter spp.). Analyze intermediates via LC-MS/MS and compare retention times with synthetic standards. Confounders like enzyme promiscuity require kinetic assays (e.g., HPLC-based monitoring of substrate conversion) to confirm pathway specificity .

Advanced Research Questions

Q. How do contradictory reports on the photostability of this compound arise, and what experimental controls mitigate these discrepancies?

  • Methodological Answer : Contradictions may stem from light-source variability (e.g., UV vs. visible light) or solvent polarity affecting radical formation. Standardize protocols using calibrated light emitters and inert atmospheres (N2). Quantify degradation products via GC-MS and apply multivariate analysis to isolate contributing factors (e.g., oxygen concentration, pH) .

Q. What computational models predict the antioxidant activity of this compound, and how are they validated experimentally?

  • Methodological Answer : Density Functional Theory (DFT) calculates HOMO-LUMO gaps to predict radical scavenging potential. Validate using in vitro assays (e.g., DPPH or ABTS<sup>+</sup> quenching). Correlate computational binding energies (e.g., with ROS molecules) to experimental IC50 values. Use tools like Gaussian or ORCA for simulations, referencing crystallographic data for accuracy .

Q. How can meta-analysis frameworks resolve inconsistencies in this compound’s role in membrane fluidity studies?

  • Methodological Answer : Apply PRISMA guidelines to systematically aggregate data from studies using fluorescence anisotropy or ESR spectroscopy. Stratify by organism (e.g., prokaryotic vs. eukaryotic membranes) and lipid composition. Use random-effects models to account for heterogeneity, and assess bias via funnel plots .

Q. What co-crystallization strategies improve the resolution of this compound-protein complexes in X-ray diffraction studies?

  • Methodological Answer : Screen crystallization conditions using lipidic cubic phase (LCP) methods for membrane-associated proteins. Optimize protein-to-ligand molar ratios (e.g., 1:5) and employ cryo-protectants (e.g., glycerol). Validate binding via isothermal titration calorimetry (ITC) before diffraction trials .

Methodological Guidance

  • Designing Replicable Experiments : Follow FAIR data principles (Findable, Accessible, Interoperable, Reusable). Use electronic lab notebooks (e.g., LabArchives) to detail protocols, and share raw data via repositories like Zenodo or Figshare .
  • Literature Reviews : Leverage Web of Science’s "KeyWords Plus®" and MeSH terms (e.g., "carotenoid biosynthesis") to identify seminal papers. Exclude low-impact journals using CiteScore thresholds .
  • Ethical Compliance : For studies involving genetically modified organisms, adhere to Nagoya Protocol guidelines and document approvals in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.